Dichloro(diisopropylamino)borane

Description

Contextualization within the Landscape of Boron-Containing Reagents

Boron, a group 13 metalloid, possesses a unique electron-deficient nature, which makes its compounds highly versatile reagents in chemical synthesis. numberanalytics.com Organoboron compounds, featuring at least one boron-carbon bond, are a diverse class of molecules that have been instrumental in the advancement of organic chemistry for over six decades. acs.orgacs.org This class includes several categories such as boronic acids and esters, organoboranes, and aminoboranes. acs.orgnumberanalytics.com These reagents are pivotal in a wide array of chemical transformations, including the Nobel Prize-winning Suzuki-Miyaura coupling and hydroboration reactions. dergipark.org.tr The utility of boron compounds extends to materials science and pharmaceuticals, with several boron-containing drugs approved by the U.S. Food and Drug Administration. acs.org

Historical Development and Initial Research Contributions on Aminoboranes

The study of aminoboranes, compounds containing a boron-nitrogen bond, dates back to the pioneering work of Burg and Schlesinger in 1937. orientjchem.org These compounds are formally adducts of a Lewis acidic borane (B79455) and a Lewis basic amine, forming a dative covalent bond. chemrevlett.com The initial research laid the groundwork for a rich history of synthetic development and a wide range of applications. orientjchem.orgchemrevlett.com A significant breakthrough in the application of aminoboranes came with the development of chiral amine-borane complexes for enantioselective reductions, a field advanced by the work of Itsuno and later Corey, Bakshi, and Shibata. chemrevlett.com This historical context underscores the sustained interest in aminoboranes, driven by their utility as reducing agents and their potential in hydrogen storage and materials science. orientjchem.orgchemrevlett.com

Scholarly Significance and Broad Research Applications of Dichloro(diisopropylamino)borane in Advanced Chemical Synthesis and Theoretical Chemistry

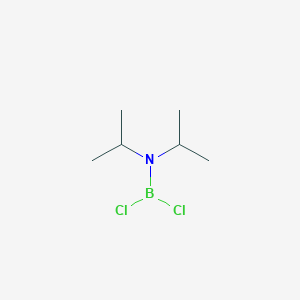

This compound, with the chemical formula [(CH₃)₂CH]₂NBCl₂, is a prominent member of the aminoborane (B14716983) family. sigmaaldrich.com Its significance stems from its role as a versatile reactant in a variety of advanced chemical syntheses. sigmaaldrich.com It is utilized in cyclizative alkenylboration of carbon-carbon double bonds, cyclizative carboboration of carbon-carbon triple bonds, and the preparation of cationic terminal borylene complexes. sigmaaldrich.comsigmaaldrich.com Furthermore, it serves as a precursor for the synthesis of other valuable boron-containing compounds. acs.org

In the realm of theoretical and computational chemistry, aminoboranes like this compound are subjects of study to understand their electronic structure, bonding, and reaction mechanisms. rsc.orgacs.org Computational studies on related aminoboranes have provided insights into their reactivity in pericyclic ene-type reactions and their potential for reversible hydrogen uptake, highlighting the broader theoretical interest in this class of compounds. rsc.orgacs.org The steric bulk of the diisopropylamino group in this compound influences its reactivity and the stability of its derivatives, making it a valuable tool for investigating reaction mechanisms and developing new synthetic methodologies.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 44873-49-6 |

| Linear Formula | [(CH₃)₂CH]₂NBCl₂ |

| Molecular Weight | 181.90 |

| Boiling Point | 61 °C/13 mmHg (lit.) |

| Form | Liquid |

This data is compiled from available chemical supplier information. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Properties

IUPAC Name |

N-dichloroboranyl-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BCl2N/c1-5(2)10(6(3)4)7(8)9/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJYZIVNKOIKKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(N(C(C)C)C(C)C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399796 | |

| Record name | Dichloro(diisopropylamino)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44873-49-6 | |

| Record name | Dichloro(diisopropylamino)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(diisopropylamino)borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

**synthetic Methodologies and Precursor Chemistry of Dichloro Diisopropylamino Borane**

Established Synthetic Routes to Dichloro(diisopropylamino)borane

The preparation of this compound can be broadly categorized into direct halogenation approaches and, to a lesser extent, ligand exchange or transamination strategies.

The most common and direct method for synthesizing this compound involves the reaction of boron trichloride (B1173362) (BCl₃) with diisopropylamine (B44863) ((i-Pr)₂NH). chemicalbook.comthieme-connect.de This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), at low temperatures to control the exothermic nature of the reaction. thieme-connect.de The initial step involves the formation of an amine-borane adduct, which is then dehydrohalogenated to yield the final product.

A representative procedure involves the dropwise addition of a solution of diisopropylamine in an appropriate solvent to a solution of boron trichloride, also in a solvent, at a reduced temperature (e.g., -78 °C). thieme-connect.de Following the addition, the reaction mixture is allowed to warm to room temperature. The removal of excess boron trichloride and the solvent is typically achieved through distillation. thieme-connect.de The resulting residue is then treated with a base, such as triethylamine (B128534) (Et₃N), to facilitate the removal of the hydrogen chloride byproduct as a precipitate (Et₃N•HCl), which can be separated by filtration. thieme-connect.de The final product is then isolated from the filtrate by distillation. thieme-connect.de

Table 1: Reaction Parameters for Direct Halogenation

| Parameter | Value |

| Reactants | Boron trichloride, Diisopropylamine |

| Solvent | Dichloromethane |

| Temperature | -78 °C to room temperature |

| Base for Dehydrohalogenation | Triethylamine |

While direct halogenation is prevalent, ligand exchange and transamination reactions offer alternative pathways. These methods can be particularly useful when specific substitution patterns are desired or when the direct use of boron trihalides is not ideal. In a transamination approach, a pre-existing aminoborane (B14716983) can react with diisopropylamine to exchange the amino substituents, although this is less commonly reported for this specific compound. Ligand exchange might involve the reaction of a different dihalo(amino)borane with a source of diisopropylamide.

Precursor Compounds and Starting Material Considerations in this compound Synthesis

The primary precursors for the synthesis of this compound are boron trichloride and diisopropylamine. chemicalbook.com Boron trichloride is a highly reactive and moisture-sensitive gas, requiring careful handling under inert atmosphere conditions. Diisopropylamine is a readily available liquid secondary amine. The purity of these starting materials is crucial for obtaining a high yield and purity of the final product. The use of a tertiary amine base, like triethylamine, is also a key consideration for the dehydrohalogenation step in direct halogenation methods. thieme-connect.de

Optimization of Reaction Conditions and Yields for Research-Scale Preparation of this compound

Optimizing the synthesis of this compound for research purposes focuses on maximizing yield and purity while maintaining operational simplicity. Key factors for optimization include the stoichiometry of the reactants, reaction temperature, and the choice of solvent and base.

Maintaining a slight excess of boron trichloride can help to ensure the complete conversion of diisopropylamine. thieme-connect.de However, this requires careful removal of the excess BCl₃ after the reaction. The low initial reaction temperature of -78 °C is critical to control the exothermicity of the adduct formation. thieme-connect.de The choice of a non-protic solvent like dichloromethane or benzene (B151609) is standard. thieme-connect.de The selection of the base for dehydrohalogenation can also influence the ease of purification; triethylamine is commonly used due to the formation of a solid hydrochloride salt that is easily filtered off. thieme-connect.de Reported yields for the synthesis from boron trichloride and diisopropylamine are in the range of 36%. thieme-connect.de

Table 2: Reported Yields and Boiling Point

| Synthetic Route | Reactants | Yield (%) | Boiling Point (°C/mmHg) |

| Direct Halogenation | BCl₃, (i-Pr)₂NH, Et₃N | 36 | 61-63/13 |

Advanced Purification Techniques for this compound for Academic Studies

For academic research where high purity is paramount, advanced purification techniques are employed. The primary method for purifying crude this compound is fractional distillation under reduced pressure. thieme-connect.de This technique effectively separates the product from less volatile impurities and any remaining solvent. The reported boiling point of this compound is approximately 61 °C at 13 mmHg. thieme-connect.desigmaaldrich.comchemicalbook.comchemicalbook.com

Given the compound's sensitivity to moisture, all purification steps must be conducted under anhydrous and inert conditions, often utilizing Schlenk line or glovebox techniques. For highly sensitive applications, multiple distillations may be necessary to achieve the desired level of purity.

**advanced Spectroscopic and Structural Elucidation of Dichloro Diisopropylamino Borane and Its Derivatives**

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Boron, Carbon, and Hydrogen Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of dichloro(diisopropylamino)borane, offering detailed information about the local chemical environment of ¹¹B, ¹³C, and ¹H nuclei.

¹³C NMR Spectroscopy: ¹³C NMR provides direct information about the carbon skeleton of the molecule. bhu.ac.in The chemical shifts of the isopropyl groups in this compound are influenced by the electron-withdrawing nature of the dichloroboryl group. In related compounds, such as N,N-Diethylamine-borane, the ¹³C signals for the ethyl groups appear at 49.0 and 11.9 ppm. rsc.org For bis(diisopropylamino)-isopropylamino-borane, the ¹³C NMR signals have also been reported. spectrabase.com The general range for aliphatic carbons is typically between 10 and 40 ppm. compoundchem.com

¹H NMR Spectroscopy: ¹H NMR spectroscopy reveals the number and connectivity of hydrogen atoms. For this compound, one would expect to observe signals for the methine proton (CH) and the methyl protons (CH₃) of the diisopropylamino group. In a related complex, 1,2′-diborazine-2,6-dichloro-4,4′,6′-tri(diisopropylamino) toluene (B28343) solvate, the ¹H NMR signals for the isopropyl group's CH and CH₃ protons are observed at 3.32/3.39 ppm and 1.12/1.13 ppm, respectively. researchgate.net The ¹H NMR spectrum of the parent diisopropylamine (B44863) shows a signal for the CH proton at approximately 2.86-2.91 ppm and the CH₃ protons around 1.00-1.04 ppm. chemicalbook.com

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Comparative Data (Compound) | Reference |

|---|---|---|---|---|

| ¹¹B | BCl₂N | ~ +20 to +40 | -17.23 (N,N-Diethylamine-borane) | rsc.org |

| ¹³C | CH (isopropyl) | ~ 45 - 55 | - | |

| CH₃ (isopropyl) | ~ 20 - 25 | - | ||

| ¹H | CH (isopropyl) | ~ 3.3 - 3.5 | 3.32, 3.39 (1,2′-diborazine derivative) | researchgate.net |

| CH₃ (isopropyl) | ~ 1.1 - 1.3 | 1.12, 1.13 (1,2′-diborazine derivative) | researchgate.net |

Detailed Vibrational Spectroscopy (FT-IR, Raman) for Bond Strength and Molecular Vibration Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the bond strengths and molecular vibrations within this compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the B-N, B-Cl, and C-H stretching and bending vibrations. The B-N stretching vibration in aminoboranes is a key diagnostic peak. For comparison, in pyridine-borane complexes, the B-N dative bond stretches are coupled to the pyridine (B92270) vibrations and appear at multiple frequencies. nih.gov The B-Cl stretching vibrations in dichloroboranes typically appear in the region of 900-1100 cm⁻¹. C-H stretching vibrations from the isopropyl groups are expected in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar or weakly polar bonds. The symmetric vibrations of the BCl₂ group are expected to be strong in the Raman spectrum. Studies on pyridine-borane have shown that the borane-nitrogen dative bond formation significantly affects the Raman spectrum of the pyridine moiety. nih.govresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| C-H Stretch (isopropyl) | 2850 - 3000 | Characteristic of sp³ C-H bonds. |

| B-N Stretch | 1300 - 1500 | Sensitive to the B-N bond order. |

| B-Cl Asymmetric Stretch | ~1000 - 1100 | Strong in IR. |

| B-Cl Symmetric Stretch | ~900 - 1000 | Strong in Raman. |

| C-H Bend (isopropyl) | 1350 - 1470 | - |

Mass Spectrometric Techniques for Molecular Fragmentation and Isotopic Abundance Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pathways of this compound. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) and two boron isotopes (¹⁰B and ¹¹B) leads to a characteristic isotopic pattern in the mass spectrum, which aids in the identification of boron- and chlorine-containing fragments. The fragmentation of aminoboranes often involves cleavage of the B-N bond or loss of substituents from the amine or boron. The mass spectrum of the parent amine, diisopropylamine, shows a base peak at m/z 44, corresponding to the [CH₃CHNH₂]⁺ fragment. nist.gov

X-ray Diffraction Studies of Crystalline this compound and its Co-crystals for Definitive Structural Assignment

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline compounds, including precise bond lengths, bond angles, and crystal packing. While a crystal structure for this compound itself is not found in the searched literature, the structure of a related compound, 1,2′-diborazine-2,6-dichloro-4,4′,6′-tri(diisopropylamino) toluene solvate, offers valuable insights. researchgate.net In this complex, the B-N bond length is reported to be longer than a typical B-N double bond, suggesting a single bond character. researchgate.net The steric bulk of the diisopropylamino group significantly influences the geometry around the boron and nitrogen atoms. In general, B-N bond lengths in aminoboranes can vary depending on the substituents and the degree of π-bonding. researchgate.net

| Parameter | Value | Compound | Reference |

|---|---|---|---|

| B-N Bond Length | 1.502(8) | 1,2′-diborazine-2,6-dichloro-4,4′,6′-tri(diisopropylamino) toluene solvate | researchgate.net |

| B-Cl Bond Length | - | ||

| N-C Bond Length | - |

Electron Diffraction and Gas-Phase Structural Analysis (for volatile compounds)

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the absence of intermolecular interactions that are present in the crystalline state. wikipedia.org This method would be suitable for this compound, which is a liquid with a relatively low boiling point. sigmaaldrich.com GED studies can provide accurate bond lengths and angles for the free molecule, allowing for a comparison with solid-state structures and theoretical calculations. While no specific GED studies on this compound were found, the technique has been successfully applied to other borane (B79455) derivatives.

Advanced Spectroscopic Probes for Dynamic Structural Features and Intermediates

Dynamic NMR (DNMR) spectroscopy can be employed to study dynamic processes such as restricted rotation around the B-N bond in this compound. youtube.comnih.govnih.gov The steric hindrance caused by the bulky isopropyl groups and the two chlorine atoms may lead to a significant barrier to rotation. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the activation energy for this rotational process. Such studies provide valuable information about the conformational dynamics and the nature of the B-N bond. No specific dynamic NMR studies for this compound were identified in the provided search results.

**mechanistic Investigations into the Reactivity of Dichloro Diisopropylamino Borane**

Reactivity Towards Nucleophiles and Electrophiles: Fundamental Pathways and Lewis Acidity

The boron atom in dichloro(diisopropylamino)borane serves as the primary site for chemical reactions. Its electrophilic nature, arising from the electron-deficient tricoordinate boron center, makes it susceptible to attack by nucleophiles. The fundamental reaction pathway with nucleophiles involves the substitution of one or both chloride atoms. Strong nucleophiles, such as organolithium or Grignard reagents, readily displace the chlorides to form new boron-carbon bonds.

The Lewis acidity of this compound is a key aspect of its reactivity, though it is tempered compared to boron trichloride (B1173362) (BCl₃) due to the π-donation from the diisopropylamino group. nih.gov This donation reduces the electron deficiency of the boron center. Nevertheless, it remains a competent Lewis acid capable of activating substrates in catalytic processes. mdpi.com The interaction with Lewis bases (nucleophiles) typically leads to the formation of a transient four-coordinate borate (B1201080) complex, which then expels a chloride ion to yield the substitution product.

Reactivity towards electrophiles is less common but can be envisaged under specific conditions. While the boron center is electron-deficient, the nitrogen atom's lone pair or the B-N π-system could potentially interact with very strong electrophiles, although such reactivity is not a dominant pathway for this class of compounds.

Role in Lewis Acidic Catalysis and Activation Mechanisms

This compound can function as a catalyst or reagent in reactions that benefit from Lewis acid activation. scholaris.ca Its ability to coordinate to Lewis basic sites on organic substrates can activate them towards subsequent transformations.

A notable example is the Cp₂TiCl₂-catalyzed borylation and hydroboration of α-olefins. acs.org In this reaction, this compound reacts with various α-olefins to produce borylation and hydroboration products. The reaction with aryl-substituted α-olefins selectively yields trans-1-alkenyl(chlorodiisopropylamino)boranes. acs.org For aliphatic α-olefins, a mixture of borylation and hydroboration products is observed. acs.org

The activation mechanism likely involves the Lewis acidic boron center. In transition-metal-catalyzed systems, the borane (B79455) can interact with the catalyst or the substrate. For instance, the borane can activate the olefin towards the catalytic cycle, or it can participate in transmetalation steps with the active titanium species. The general principle in borane-mediated Lewis acid catalysis involves the borane abstracting a Lewis basic group or coordinating to a substrate to increase its electrophilicity, thereby lowering the activation energy for a key reaction step. mdpi.comrsc.org

Halogen Exchange and Substitution Reactions at the Boron Center

The boron-chlorine bonds in this compound are the most reactive sites for substitution reactions. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups at the boron center. One of the most common routes for the synthesis of various aminoboranes involves the aminolysis or alcoholysis of the corresponding boron halide. researchgate.net

The substitution of the chlorine atoms can be achieved with a variety of nucleophiles:

Organometallic Reagents: Alkyl or aryl groups can be introduced by reacting with organolithium or Grignard reagents, leading to the formation of (diorgano)(diisopropylamino)boranes.

Alkoxides and Phenoxides: Reaction with sodium or lithium alkoxides yields (dialkoxy)(diisopropylamino)boranes.

Other Halides: Halogen exchange can occur upon treatment with other boron trihalides or sources of fluoride, bromide, or iodide, allowing for the synthesis of the corresponding difluoro-, dibromo-, or diiodo-(diisopropylamino)borane analogues.

These substitution reactions typically proceed in a stepwise manner, and by controlling the stoichiometry of the nucleophile, it is often possible to achieve selective monosubstitution or disubstitution.

Regioselectivity and Stereoselectivity in Reactions Mediated by this compound

Reactions involving this compound often exhibit high levels of selectivity, which can be attributed to the steric and electronic influence of the diisopropylamino group.

In the Cp₂TiCl₂-catalyzed reaction with α-olefins, both regioselectivity and stereoselectivity are observed. acs.org For aryl-substituted α-olefins like styrene, the borylation occurs exclusively at the terminal carbon, and the resulting product has a trans (E) configuration at the double bond. acs.org This high stereoselectivity is significant for the synthesis of specific vinylborane (B8500763) isomers. The regioselectivity is driven by the directing effects of the catalyst and the inherent polarity of the olefin.

The table below summarizes the products obtained from the reaction of various α-olefins with this compound in the presence of a Cp₂TiCl₂ catalyst, demonstrating the observed selectivity. acs.org

| α-Olefin | Product(s) | Selectivity |

| Styrene | trans-1-phenyl-2-(chlorodiisopropylamino)borylethene | High Regio- and Stereoselectivity |

| 4-Methylstyrene | trans-1-(4-methylphenyl)-2-(chlorodiisopropylamino)borylethene | High Regio- and Stereoselectivity |

| 1-Hexene | Mixture of trans-1-(chlorodiisopropylamino)boryl-1-hexene and (chloro)(diisopropylamino)(hexyl)borane | Mixture of Borylation and Hydroboration |

| 1-Octene | Mixture of trans-1-(chlorodiisopropylamino)boryl-1-octene and (chloro)(diisopropylamino)(octyl)borane | Mixture of Borylation and Hydroboration |

This interactive table is based on findings from the Cp₂TiCl₂-catalyzed borylation and hydroboration of α-olefins. acs.org

Reaction Kinetics and Thermodynamic Profiles of Key Transformations

While detailed kinetic and thermodynamic studies specifically on this compound are not extensively documented in the literature, the reaction profiles can be inferred from mechanistic principles and observed reactivity.

Reaction Kinetics: The rate of reactions involving this compound is heavily influenced by several factors. The steric hindrance imposed by the two bulky isopropyl groups can slow down the rate of nucleophilic attack at the boron center compared to less hindered aminoboranes. nih.gov However, the electrophilicity of the boron, enhanced by the two chlorine atoms, provides a strong driving force for the reaction. Catalyzed reactions, such as the borylation of olefins, demonstrate that kinetic barriers can be effectively lowered by a suitable catalyst. acs.org The choice of solvent can also play a significant role by stabilizing charged intermediates or transition states.

Thermodynamic Profiles: The formation of products from this compound is generally thermodynamically favorable, particularly when strong, stable bonds are formed. For example, the substitution of B-Cl bonds with B-C, B-N, or B-O bonds is typically an exothermic process. The stability of the B-N bond within the diisopropylamino group provides a thermodynamic foundation for the integrity of this moiety throughout many reactions. The equilibrium position of a reaction can be influenced by the relative strengths of the bonds being broken and formed.

Formation of Boron-Nitrogen, Boron-Carbon, and Boron-Halogen Bonds via this compound

This compound is a versatile precursor for the formation of various types of boron-element bonds.

Boron-Nitrogen Bonds: The compound itself features a stable boron-nitrogen bond. Its synthesis, commonly achieved through the reaction of a boron trihalide (like BCl₃) with diisopropylamine (B44863), is a primary example of B-N bond formation via aminolysis. researchgate.net Further reactions with amines or amides can lead to the substitution of the chlorine atoms to form tris(amino)boranes, creating additional B-N bonds.

Boron-Carbon Bonds: The formation of B-C bonds is a key application of this reagent. As demonstrated in catalyzed reactions, it can be used to install a boryl group onto an organic framework, such as in the vinyl borylation of alkynes or the borylation of olefins. acs.org It is also employed as a reactant in cyclizative carboboration reactions of carbon-carbon triple bonds, which create new B-C and C-C bonds simultaneously. sigmaaldrich.com

Boron-Halogen Bonds: this compound is defined by its two boron-chlorine bonds. These bonds are the primary reactive sites. While reactions often involve the cleavage of these bonds, they can also be transformed into other boron-halogen bonds (B-F, B-Br, B-I) through halogen exchange reactions, for instance, by treatment with reagents like SbF₃ or BBr₃.

**applications of Dichloro Diisopropylamino Borane in Contemporary Organic Synthesis**

Utilization as a Boronating Agent for Organic Substrates

The primary utility of dichloro(diisopropylamino)borane as a boronating agent stems from the high reactivity of its boron-chlorine bonds. These bonds are susceptible to cleavage by a variety of nucleophiles, enabling the transfer of the "(diisopropylamino)boron" moiety to organic substrates. This process is fundamental to the synthesis of a wide array of organoboron compounds, which are themselves pivotal intermediates in organic synthesis, most notably in cross-coupling reactions.

A significant application is in the preparation of aminoborylenes and related compounds through reductive processes. The substitution of the chloride atoms allows for the introduction of the diisopropylamino boryl group onto different molecular scaffolds. Research has demonstrated its role as a reactant in cyclizative alkenylboration of carbon-carbon double bonds and cyclizative carboboration of carbon-carbon triple bonds sigmaaldrich.comsigmaaldrich.com. In these transformations, the this compound fragment is incorporated into a cyclic structure, simultaneously creating new carbon-boron and carbon-carbon bonds.

The diisopropylamino group provides steric bulk and electronic stabilization to the boron center, which can be exploited to control the reactivity and selectivity of borylation reactions. This aminoborane (B14716983) has been studied in the context of palladium-catalyzed borylation of aryl bromides to generate arylboronic acids, a process that tolerates various functional groups organic-chemistry.org.

Table 1: Examples of this compound as a Boronating Agent

| Substrate Type | Reaction Type | Resulting Product Class |

|---|---|---|

| Alkenes | Cyclizative Alkenylboration | B-containing cyclic compounds |

| Alkynes | Cyclizative Carboboration | B-containing cyclic compounds |

Role as a Ligand Precursor in Transition Metal Catalysis

The chemistry of this compound extends into the realm of organometallic chemistry, where it serves as a precursor for the synthesis of novel ligands for transition metal catalysts. The incorporation of boron into a ligand framework can significantly modify the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity, stability, and selectivity nih.gov.

A key application in this area is the preparation of cationic terminal borylene complexes sigmaaldrich.comsigmaaldrich.com. Borylene ligands (L=B:) are the boron analogues of carbenes and are highly reactive species. This compound can be reduced in the presence of a suitable transition metal complex to generate a transient (diisopropylamino)borylene species, which is then trapped by the metal center. The resulting metal-boron double bond is a unique feature that can impart novel catalytic properties.

Furthermore, the development of complexes containing pincer-type ligands has gained considerable attention for applications in catalysis researchgate.net. The reactivity of the B-Cl bonds in this compound allows for its incorporation into multidentate ligand scaffolds. By reacting it with appropriate organic linkers bearing other donor atoms (like phosphorus or nitrogen), sophisticated ligands can be assembled, which can then chelate to a metal center. These robust complexes are explored for a variety of catalytic transformations researchgate.net.

Employment in Hydroboration and Borylation Reactions of Unsaturated Substrates

Hydroboration, the addition of a boron-hydrogen bond across a double or triple bond, is a cornerstone of organic synthesis. While this compound does not possess a B-H bond for direct hydroboration, it is a key player in related borylation reactions of unsaturated substrates, particularly alkynes and alkenes libretexts.org.

Its most notable applications are in cyclizative boration reactions. These include:

Cyclizative alkenylboration of C-C double bonds : In this type of reaction, the reagent interacts with a molecule containing one or more double bonds to form a boron-containing ring sigmaaldrich.comsigmaaldrich.com.

Cyclizative carboboration of C-C triple bonds : Similarly, it can react with substrates containing triple bonds to yield cyclic organoboron compounds sigmaaldrich.comsigmaaldrich.com.

These intramolecular reactions are powerful methods for constructing complex cyclic architectures containing a boron atom. The resulting cyclic boranes can then be subjected to further transformations, such as oxidation to diols or cross-coupling reactions. The stereochemistry of these additions often proceeds in a syn fashion, where the boron and the other group add to the same face of the double or triple bond libretexts.org. The diisopropylamino substituent plays a crucial role in modulating the reactivity and stability of the intermediates in these cyclizations. For instance, diisopropylamino(divinyl)borane, which can be conceptually derived from this compound, undergoes catalytic isomerization to form a dihydroborole, a type of heterocycle nih.gov.

Table 2: Borylation of Unsaturated Substrates

| Substrate | Reagent System | Reaction Type | Product |

|---|---|---|---|

| Diene/En-yne | This compound / Reducing Agent | Cyclizative Alkenylboration | Cyclic Alkenylborane |

Application in Heterocycle Synthesis and Functionalization

The replacement of a carbon-carbon unit with an isoelectronic boron-nitrogen (BN) unit in aromatic systems is a powerful strategy for creating novel heterocyclic compounds with unique electronic and biological properties rsc.org. This compound serves as a valuable building block in this field due to the reactivity of its B-Cl bonds, which allows for the facile construction and subsequent functionalization of BN-heterocyles nih.gov.

The B-Cl bonds provide a synthetic handle for introducing various substituents onto the boron atom via nucleophilic substitution nih.gov. For example, a B-Cl containing heterocycle can react with Grignard reagents or organolithium compounds to form new B-C bonds. This late-stage functionalization is a key advantage, as it allows for the diversification of heterocyclic scaffolds after the core ring system has been assembled rsc.org.

Commercially available synthons like N-TBS-B-Cl 1,2-azaborine, which feature a similar reactive B-Cl bond, have become foundational in the chemistry of monocyclic 1,2-azaborines. These building blocks can be difunctionalized, first by nucleophilic attack at the boron center, followed by manipulation of the nitrogen substituent nih.gov. The principles demonstrated with these synthons are directly applicable to methodologies involving this compound for the creation of a diverse range of nitrogen- and boron-containing heterocyclic systems.

Use in Polymer Chemistry and Material Science Precursor Synthesis (excluding material properties)

The synthesis of advanced materials and polymers often relies on the design of specific monomeric precursors. This compound is utilized in the synthesis of such precursors, particularly for materials containing boron and nitrogen. The unique electronic properties of the B-N bond can be imparted to a polymer backbone, leading to materials with interesting characteristics.

The synthetic efforts toward creating novel aromatic BN heterocycles have paved the way for their use in materials science rsc.org. As a key reagent for building these heterocycles, this compound is instrumental in the synthesis of monomers for boron-containing polymers. For instance, it can be used to create bifunctional molecules that can undergo polymerization.

Furthermore, boron-containing ligands are being investigated for their role in polymerization catalysis nih.gov. The synthesis of these specialized ligands can involve this compound as a starting material. By functionalizing a ligand scaffold with this aminoborane, it is possible to create catalysts for olefin polymerization, where the boron moiety can influence the catalytic activity and the properties of the resulting polymer. The focus of this application is strictly on the synthesis of the monomer or catalyst precursor, not the properties of the final material.

Development of Novel Reagents and Synthetic Methodologies Featuring this compound

The distinct reactivity of this compound has spurred the development of new synthetic methods and reagents in organoboron chemistry. Its role is not just as a simple boron source, but as a key component in sophisticated chemical transformations.

The development of methods for the controlled mono-, di-, and tri-functionalization of borane (B79455) adducts represents a significant advance semanticscholar.org. While much of this work has focused on N-heterocyclic carbene (NHC) boranes, the principles of stepwise functionalization are relevant. The two chlorine atoms on this compound offer the potential for sequential and selective substitution, enabling the synthesis of complex, unsymmetrical boranes that would be difficult to prepare otherwise semanticscholar.org.

Its use as a reactant for preparing cationic terminal borylene complexes is a prime example of a novel methodology sigmaaldrich.comsigmaaldrich.com. This has opened up new avenues in the study of metal-boron multiple bonds and their catalytic potential. Additionally, the development of its use in cyclizative boration reactions of alkenes and alkynes provides synthetic chemists with powerful tools for the construction of complex cyclic molecules from simple acyclic precursors sigmaaldrich.comsigmaaldrich.com. The broader class of aminoboranes, including this compound, has been shown to exhibit unique reactivity, leading to the discovery of new chemical reactions and expanding the toolkit of synthetic organic chemistry organic-chemistry.org.

**theoretical and Computational Chemistry Studies of Dichloro Diisopropylamino Borane**

Quantum Chemical Calculations of Electronic Structure and Bonding in Dichloro(diisopropylamino)borane

Quantum chemical calculations are essential for elucidating the detailed electronic structure and nature of chemical bonds within this compound. A central feature of aminoboranes is the nature of the boron-nitrogen (B-N) bond. This bond is not a simple sigma (σ) bond; it possesses significant partial double bond character. This arises from the donation of the nitrogen atom's lone pair of electrons into the formally vacant p-orbital of the trigonal planar boron atom, an interaction known as π-donation or dative π-bonding. uu.nlacs.org

This π-interaction has several structural consequences:

Shortened B-N Bond: The B-N bond length is shorter than what would be expected for a typical single bond, indicating a stronger interaction and higher bond order. Computational studies on analogous aminoboranes have quantified this; for instance, calculations on 1,8,10,9-triazaboradecalin determined a mean B-N bond length of 1.421 Å and a bond order of 1.3. rsc.org Similarly, a phosphine-tethered aminoborane (B14716983) was found to have a calculated B-N bond length of 1.396 Å, consistent with significant π-bonding. uu.nl

Planarity: The donation of the nitrogen lone pair enforces a trigonal planar geometry around both the boron and nitrogen atoms, leading to a largely planar B-N-C₂ core.

Rotational Barrier: The partial double bond character creates a significant energy barrier to rotation around the B-N bond, which can be calculated and has been studied by NMR spectroscopy in related compounds. rsc.org

The molecule's structure is completed by two B-Cl bonds and two isopropyl groups attached to the nitrogen. Quantum chemical calculations can precisely predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from techniques like X-ray crystallography or gas-phase electron diffraction.

| Parameter | Typical Calculated Value | Significance |

| B-N Bond Length | ~1.40 - 1.42 Å | Shorter than a B-N single bond, indicating partial double bond character. uu.nlrsc.org |

| B-Cl Bond Length | ~1.84 Å (estimated) | Reflects the covalent bond between boron and the electronegative chlorine atom. |

| N-B-Cl Bond Angle | ~120° | Consistent with a trigonal planar geometry around the boron center. |

| B-N-C Bond Angle | ~120° | Consistent with sp² hybridization of the nitrogen atom due to lone pair delocalization. |

Table 1: Representative structural parameters for aminoboranes derived from computational studies. Specific calculated values for this compound may vary based on the level of theory and basis set used.

Density Functional Theory (DFT) for Predicting Reactivity, Reaction Mechanisms, and Transition States

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying the reactivity of molecules like this compound. nih.govrsc.org As a Lewis acidic compound, its reactivity is dominated by the electron-deficient boron center. semanticscholar.org

DFT is extensively used to model chemical reactions by:

Mapping Reaction Energy Profiles: By calculating the energy of reactants, products, intermediates, and transition states, DFT can map out the entire energy landscape of a proposed reaction mechanism. nih.gov

Identifying Transition States: Locating the exact structure and energy of a transition state—the highest energy point along the reaction coordinate—is crucial. The energy of the transition state relative to the reactants gives the activation energy barrier, which is a key determinant of the reaction rate.

Elucidating Reaction Mechanisms: DFT calculations can help distinguish between different possible mechanistic pathways, such as concerted versus stepwise processes or addition versus substitution reactions. mdpi.com For example, in the Cp₂TiCl₂-catalyzed borylation of olefins where this compound is a reagent, DFT could be used to model the catalytic cycle, including the oxidative addition, insertion, and reductive elimination steps, to understand the role of the titanium catalyst. acs.orgresearchgate.net

While specific, detailed DFT studies on the reaction mechanisms of this compound itself are not widely published, it is used as a reagent in numerous transformations where DFT is the standard tool for mechanistic investigation. mdpi.comresearchgate.netstudylib.net

Ab Initio Molecular Dynamics Simulations of Reaction Pathways (advanced computational method)

Ab initio molecular dynamics (AIMD) is a highly advanced computational method that simulates the real-time motion of atoms and electrons during a chemical process. rsc.orgacs.org Unlike classical molecular dynamics, which relies on predetermined force fields, AIMD calculates the forces acting on the atoms directly from quantum mechanical principles at each step of the simulation. This allows for the dynamic simulation of bond-forming and bond-breaking events. rsc.org

AIMD simulations can provide unparalleled insight into reaction pathways by:

Visualizing the complete, time-resolved trajectory of a reaction.

Explicitly modeling the dynamic role of individual solvent molecules in stabilizing intermediates or facilitating proton transfers.

Capturing the fleeting nature of transition states and short-lived intermediates.

Due to its high computational expense, AIMD is typically applied to fundamental chemical processes. For instance, it has been employed to study the hydrolysis of diborane (B8814927) in aqueous solution and to confirm the thermal stability of novel catalyst structures. rsc.orgrsc.org Published AIMD studies specifically involving this compound are scarce. However, an AIMD simulation of its reaction with a nucleophile would, in principle, show the approach of the reactant molecules, the reorganization of solvent shells, the formation of the new bond to boron, and the subsequent structural relaxation into the final product, all on a femtosecond timescale.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory provides a powerful, qualitative framework for understanding chemical reactivity. It posits that the most important interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. numberanalytics.comimperial.ac.uk

For an electrophilic molecule like this compound, the key orbital governing its reactions with nucleophiles is the LUMO.

The LUMO: The LUMO of this compound is the vacant p-orbital on the boron atom. Its spatial distribution is perpendicular to the plane of the molecule, making it accessible for attack by an incoming nucleophile. youtube.comyoutube.com

The Reaction: A chemical reaction, such as the addition of a Lewis base, involves the transfer of electron density from the HOMO of the nucleophile into the LUMO of the borane (B79455), leading to the formation of a new coordinate bond. youtube.com

The energies of these frontier orbitals and the difference between them (the HOMO-LUMO gap) serve as important reactivity descriptors. numberanalytics.com While specific calculated values for this compound require a dedicated study, the general principles can be summarized.

| Reactivity Descriptor | Description | Implication for this compound |

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy indicates a stronger electrophile, as the molecule is more receptive to accepting electrons. The electron-withdrawing chlorine atoms are expected to lower the LUMO energy compared to non-halogenated analogues. |

| HOMO Energy | The energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy indicates a better nucleophile. For this molecule, the HOMO would likely be associated with the N or Cl lone pairs, but its reactivity is dominated by its electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity, as it takes less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com |

Table 2: Conceptual overview of Frontier Molecular Orbitals as reactivity descriptors.

Computational Insights into Solvent Effects and Catalyst Design

Computational methods are invaluable for understanding and predicting how external factors like solvents and catalysts influence the reactivity of this compound.

Solvent Effects: Reactions are rarely performed in the gas phase, and solvent can have a profound impact on reaction rates and selectivity. Computational models can account for these effects using:

Implicit Solvation Models (e.g., COSMO, SMD): These models treat the solvent as a continuous medium with specific dielectric properties. They are efficient for calculating how a solvent might stabilize or destabilize charged or polar species, such as reactants, transition states, and products, thereby altering the reaction's energy profile. scholaris.ca

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation. This is more computationally intensive but allows for the modeling of specific hydrogen bonds or other direct interactions between the solvent and the reacting species.

Catalyst Design: this compound is often used in reactions mediated by transition metal catalysts. acs.orgresearchgate.net DFT calculations are a cornerstone of modern catalyst design and mechanistic elucidation. For a reaction such as the titanocene-catalyzed borylation of alkenes, computations can:

Model the interaction of the borane with the active catalytic species. acs.org

Calculate the relative energies of all intermediates and transition states in a proposed catalytic cycle.

Identify the rate-determining step of the reaction.

Predict how modifying the ligands on the metal catalyst would impact its activity and selectivity, thereby guiding the design of more efficient catalysts. DFT studies have been instrumental in understanding mechanisms of titanium-catalyzed hydroboration and other related transformations. acs.org

**derivatization and Functionalization of Dichloro Diisopropylamino Borane**

Synthesis of Substituted Aminoboranes from Dichloro(diisopropylamino)borane

The chlorine atoms on this compound are excellent leaving groups, facilitating nucleophilic substitution reactions to form new B-C, B-N, and B-O bonds, thereby generating a variety of substituted aminoboranes. While the reduction of aminodihaloboranes is a historical route to aminoboranes, the substitution of the chloro groups is a primary strategy for creating more complex derivatives. nih.govclockss.org

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are commonly used to introduce alkyl, aryl, or other organic moieties. These reactions typically proceed via nucleophilic attack at the electrophilic boron center, displacing one or both chloride ions. The reaction of the related diisopropylaminoborane (B2863991) (H₂B-N(iPr)₂) with Grignard reagents is known to produce mono- and di-substituted organo(diisopropylamino)boranes. clockss.orgescholarship.org This highlights a parallel reactivity pathway for the dichloro-analogue.

The table below summarizes representative transformations for synthesizing substituted aminoboranes, based on established reactivity principles of haloboranes.

| Reactant | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| This compound | 1. RMgX or RLi (1 eq.) 2. Reduction (e.g., with LiAlH₄) | Mono-substituted aminoborane (B14716983) (R)(H)B-N(iPr)₂ | Stepwise synthesis of unsymmetrical aminoboranes. |

| This compound | RMgX or RLi (2 eq.) | Di-substituted aminoborane (R)₂B-N(iPr)₂ | Access to symmetrically substituted boranes with applications in catalysis and materials science. |

| This compound | R₂'NH (Secondary Amine) | Amino(diisopropylamino)chloroborane (R₂'N)(Cl)B-N(iPr)₂ | Formation of mixed bis(amino)boranes, precursors to more complex boron-nitrogen compounds. |

| This compound | R'OH/Base or R'ONa (Alkoxide) | Alkoxy(diisopropylamino)chloroborane (R'O)(Cl)B-N(iPr)₂ | Synthesis of borinic esters with applications in organic synthesis and as protecting groups. |

Introduction of Diverse Functional Groups at the Boron and Nitrogen Centers

Functionalization of this compound is primarily focused on the electrophilic boron center due to the two reactive B-Cl bonds. A wide array of functional groups can be introduced, significantly altering the molecule's reactivity and properties.

The introduction of carbon-based groups via organometallic reagents is a cornerstone of its functionalization. Beyond simple alkyl or aryl groups, this method allows for the synthesis of more complex structures. For instance, this compound is a reactant for the cyclizative carboboration of carbon-carbon triple bonds and the alkenylboration of double bonds, creating cyclic boron-containing structures. sigmaaldrich.comsigmaaldrich.com

Nitrogen-based nucleophiles, such as primary or secondary amines and their lithium amides, can replace the chloro substituents to form bis(amino)boranes or mixed amino-chloro-aminoboranes. The steric bulk of the diisopropylamino group often allows for controlled, stepwise substitution.

The table below details research findings on the introduction of various functional groups at the boron center.

| Functional Group Type | Reagent Class | Resulting Structure | Key Research Finding |

|---|---|---|---|

| Alkyl/Aryl | Grignard Reagents (RMgX) | (R)₂B-N(iPr)₂ or (R)(Cl)B-N(iPr)₂ | Reaction with two equivalents of a Grignard reagent can lead to B,B-dialkyl(diisopropylamino)boranes. escholarship.org |

| Amino | Amines (R₂NH), Lithium Amides (LiNR₂) | (R₂N)(Cl)B-N(iPr)₂ or (R₂N)₂B-N(iPr)₂ | Provides a route to unsymmetrical bis(amino)boranes, which are valuable in boron-nitrogen chemistry. |

| Alkoxy/Aryloxy | Alcohols (ROH), Phenols (ArOH) with base | (RO)₂B-N(iPr)₂ or (RO)(Cl)B-N(iPr)₂ | Forms borinic esters, which are important intermediates in organic synthesis, for example, in Suzuki-Miyaura cross-coupling reactions. |

| Hydride | Reducing agents (e.g., LiAlH₄) | H₂B-N(iPr)₂ (Diisopropylaminoborane) | This reduction is one of the earliest methods for synthesizing aminoboranes from the corresponding aminodihaloboranes. nih.gov |

Functionalization at the nitrogen center is far less common due to the strength and stability of the B-N bond and the inertness of the N-alkyl groups. Such modifications would likely require harsh conditions that could cleave the B-N bond itself.

Formation of Polymeric Structures and Frameworks through Derivatization (e.g., boron nitride ceramics precursors)

Aminoboranes are well-established as molecular precursors for the synthesis of boron nitride (BN) materials through pyrolysis. nih.govclockss.org This process, often involving dehydrocoupling or deamination, transforms the molecular precursors into polymeric intermediates that subsequently yield ceramic materials upon heating to high temperatures.

While direct studies on the polymerization of this compound are not prominent in the search results, the use of structurally related aminohaloboranes and aminoboranes for this purpose is well-documented. For example, 2-(dimethylamino)-4,6-dichloroborazine is used to create oligomeric precursors that pyrolyze into turbostratic boron nitride. osti.gov Similarly, ammonia-borane is a common precursor used in chemical vapor deposition (CVD) to produce large-area, atomically thin hexagonal boron nitride (h-BN). nih.gov Rhodium-based catalysts have been shown to effectively promote the dehydropolymerization of amine-boranes into polyaminoboranes. shu.ac.uk

The derivatization of this compound with amines could produce precursors like bis(amino)boranes, which can then undergo polycondensation reactions, eliminating small molecules to form pre-ceramic polymers. These polymers retain a B-N backbone, which is crucial for their conversion into boron nitride ceramics. The bottom-up synthesis approach allows for molecular-level control over the final ceramic's properties. rsc.org

Post-Synthetic Modification Strategies of this compound Adducts

This compound can act as a Lewis acid to form adducts with Lewis bases or transition metals, which can then undergo further modification. A key application is its use in preparing cationic terminal borylene complexes. sigmaaldrich.comsigmaaldrich.com In these reactions, the aminoborane is typically reduced in the presence of a transition metal complex, leading to the formation of a metal-boron triple bond, a highly reactive species with significant interest in fundamental chemistry and catalysis.

**emerging Research Frontiers and Future Prospects on Dichloro Diisopropylamino Borane**

Exploration of New Catalytic Cycles and Transformations Utilizing Dichloro(diisopropylamino)borane

This compound is a key reactant in several synthetic transformations, including cyclizative alkenylboration of carbon-carbon double bonds and cyclizative carboboration of carbon-carbon triple bonds. illinois.edunih.govnih.gov It is also instrumental in the preparation of cationic terminal borylene complexes. illinois.edunih.govnih.gov These reactions underscore the compound's role as a precursor to highly reactive boron species that can participate in novel catalytic cycles.

Research is ongoing to expand the scope of these transformations. For instance, the related compound diisopropylaminoborane (B2863991) has been investigated for the palladium-catalyzed borylation of aryl bromides to furnish arylboronic acids, tolerating a range of functional groups. nih.gov This suggests that this compound could be a precursor to related catalytic systems for C-B bond formation, a cornerstone of modern organic synthesis, particularly in cross-coupling reactions. researchgate.net The development of such catalytic cycles is crucial for the efficient and selective synthesis of complex organic molecules.

Development of Advanced Synthetic Methodologies Incorporating this compound Motifs

The diisopropylamino group of this compound offers steric bulk and electronic modulation, making it an attractive motif for incorporation into advanced materials and functional molecules. While direct applications in polymer science are still emerging, the synthesis of precursors for boron-containing polymers and materials represents a significant research avenue. For example, related aminoboranes are precursors to polyborazanes, which are ceramic precursors.

Furthermore, the reactivity of the B-Cl bonds allows for the substitution of the chlorine atoms to introduce other functional groups, leading to a diverse array of diisopropylaminoborane-containing molecules. These derivatives can serve as building blocks for more complex architectures, including dendrimers and other functional materials where the boron center can act as a Lewis acid or a node for further functionalization.

Sustainable Synthetic Approaches for this compound and its Derivatives (e.g., green chemistry aspects)

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, and the production of aminoboranes is no exception. cardiff.ac.uk Research efforts are directed towards developing more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives.

Current synthetic routes often involve the use of boron trichloride (B1173362) and diisopropylamine (B44863). nih.gov Green chemistry approaches aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency. For instance, catalyst-free methods for the reduction of nitriles to amino-boranes using reagents like sodium amidoborane and lithium borohydride (B1222165) have been developed, showcasing a move towards milder reaction conditions. illinois.edu Additionally, research into solvent-free reaction conditions or the use of greener solvents is an active area of investigation. A scalable, green synthesis of heteroaromatic amine-boranes has been reported using ethyl acetate (B1210297) as a more environmentally friendly solvent alternative to tetrahydrofuran. bohrium.com The development of such processes for this compound would significantly enhance its appeal for large-scale applications.

Integration with Flow Chemistry and High-Throughput Experimentation in Boron Synthesis

Flow chemistry and high-throughput experimentation (HTE) are transformative technologies that can accelerate reaction optimization and enable the synthesis of novel compounds with greater efficiency and safety. sci-hub.senih.gov The integration of these technologies into boron chemistry is a promising frontier. acs.org While specific examples involving this compound are not yet widespread, the potential benefits are substantial.

Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly advantageous for handling reactive intermediates derived from this compound. lancs.ac.uk This control can lead to improved yields, selectivity, and safety, especially for exothermic reactions. HTE platforms, on the other hand, allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates, which can significantly speed up the discovery of new transformations and the optimization of existing ones. enamine.net The automated synthesis of small molecules using boronate building blocks has demonstrated the power of these integrated approaches. illinois.eduresearchgate.netacs.orgchemrxiv.org Applying these techniques to the synthesis and reactions of this compound could unlock new synthetic possibilities and streamline the development of novel boron-based materials and catalysts.

Computational Design of Next-Generation Boron Reagents based on this compound Framework

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and designing new chemical entities. youtube.com In the context of boron chemistry, DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of compounds like this compound. nih.govresearchgate.netsigmaaldrich.com

By modeling the transition states of reactions involving this reagent, researchers can gain a deeper understanding of the factors that control reactivity and selectivity. This knowledge can then be used to rationally design next-generation boron reagents with tailored properties. For example, computational screening could be employed to predict the catalytic activity of various derivatives of this compound in different transformations. nih.gov This in silico design approach can significantly reduce the experimental effort required to discover new and improved reagents and catalysts, accelerating the pace of innovation in boron chemistry. researchgate.netnih.gov

**conclusion**

Synthesis of Key Research Themes and Achievements on Dichloro(diisopropylamino)borane

Research on this compound has solidified its position as a versatile and valuable reagent in synthetic chemistry. A primary achievement has been the development of reliable synthetic routes, typically involving the reaction of diisopropylamine (B44863) with boron trichloride (B1173362), which provides ready access to this compound for further exploration.

Key research themes have centered on harnessing its reactivity as a precursor for a variety of boron-containing structures. Notably, it has been successfully employed in the synthesis of cyclic borinic acids and has proven to be an effective borylating agent in titanocene-catalyzed reactions with α-olefins. Furthermore, its role in the generation of transient, highly reactive (diisopropylamino)borylene species has opened avenues for the construction of complex boron-containing polycyclic and heterocyclic systems. These achievements underscore the compound's utility in creating novel molecular architectures with potential applications in materials science and catalysis. The interplay between its Lewis acidic boron center and the electronic effects of the amino and chloro substituents has been a recurring theme, dictating its reaction pathways and enabling its diverse applications.

Remaining Challenges and Open Questions in this compound Research

Despite the progress made, several challenges and open questions remain in the study of this compound. A significant challenge lies in the comprehensive and publicly accessible characterization of the compound. While its synthesis is established, detailed and standardized spectroscopic data, particularly solid-state structural information, would be beneficial for the broader research community.

A deeper understanding of its Lewis acidity in various solvent systems and in comparison to other dihalo(amino)boranes is still needed to fully predict and control its reactivity in complex reaction mixtures. The precise mechanisms of many of its reactions, especially those involving the in-situ generation of borylene intermediates, are not fully elucidated and represent an area ripe for detailed mechanistic and computational studies. The exploration of its reactivity with a wider range of functional groups and substrates remains an open field, which could lead to the discovery of novel synthetic methodologies. Furthermore, the stability and handling of this moisture-sensitive compound continue to pose practical challenges that may limit its widespread use in some synthetic applications.

Outlook for the Continued Significance of this compound in Future Chemical Research

The future of this compound in chemical research appears promising, with several potential areas for its continued significance. Its role as a precursor to advanced materials, particularly boron-nitrogen containing polymers and ceramics, is an area with considerable growth potential. The unique electronic properties of such materials could be exploited in the development of novel semiconductors, insulators, and high-temperature resistant materials.

In the realm of organic synthesis, the development of new catalytic systems utilizing this compound or its derivatives could lead to more efficient and selective methods for carbon-boron and carbon-carbon bond formation. Its ability to act as a linchpin in the construction of complex heterocyclic frameworks will likely continue to be explored for applications in medicinal chemistry and agrochemicals.

Moreover, as the understanding of its fundamental reactivity deepens, there is potential for its application in more intricate and tandem reaction sequences, enabling the rapid assembly of complex molecular targets. The continued investigation into the chemistry of dihalo(amino)boranes as a class, with this compound as a key example, will undoubtedly contribute to the broader field of main-group chemistry and unlock new synthetic possibilities.

Q & A

Q. Q1. What are the established synthetic routes for dichloro(diisopropylamino)borane, and how can reaction conditions be optimized for purity?

Methodological Answer: this compound is synthesized via reactions involving sodium/potassium alloy and this compound in 1,2-dimethoxyethane, as demonstrated in the preparation of triboraspiro compounds . Key optimization steps include:

- Stoichiometric control : Maintaining a 1:2 molar ratio of sodium/potassium alloy to this compound to minimize side products.

- Temperature modulation : Refluxing in toluene (e.g., 110°C) for 2 hours to ensure complete reaction .

- Purification : Vacuum sublimation or distillation to isolate the product, as impurities like unreacted trichloroborazine can persist .

Q. Q2. How is this compound characterized structurally and spectroscopically?

Methodological Answer:

- ¹¹B NMR : The compound exhibits distinct signals at δ 30.1 ppm (B-Cl) and δ 24.6 ppm (B-N), confirming its sp³ hybridization .

- X-ray crystallography : Used to resolve bond lengths (B-Cl: ~1.80 Å, B-N: ~1.54 Å) and confirm trigonal planar geometry around boron .

- Mass spectrometry (EI/FI) : Molecular ion peaks at m/z corresponding to [(CH₃)₂CH]₂NBCl₂ (calc. 212.9 g/mol) validate molecular identity .

Advanced Research Questions

Q. Q3. What role does this compound play in the synthesis of 1,4-azaborines, and how can competing pathways be suppressed?

Methodological Answer: this compound acts as a boron source in azaborine synthesis via a three-step mechanism:

Initial activation : Reaction with dibromopropene generates a borane intermediate.

Cyclization : Amine coordination stabilizes the transition state, forming the azaborine ring .

Side-reaction mitigation :

- Exclusion of moisture : Strict anhydrous conditions prevent hydrolysis to boric acid derivatives.

- Catalytic additives : Triethylamine (1.5 eq.) suppresses HCl byproduct formation, enhancing yield .

Q. Q4. How do steric effects from the diisopropylamino group influence the reactivity of this compound in C–H activation reactions?

Methodological Answer: The bulky diisopropylamino group:

- Steric hindrance : Limits coordination of larger substrates (e.g., mesitylene), favoring intramolecular C–H activation over intermolecular pathways .

- Electronic effects : Electron donation via the N–B bond lowers Lewis acidity, reducing undesired boron aggregation.

Experimental validation : - Kinetic studies : Rate constants for C–H activation decrease by 40% when substituting diisopropylamino with smaller groups (e.g., methylamino) .

Data Contradiction and Resolution

Q. Q5. Conflicting NMR data for this compound adducts: How to resolve discrepancies in δ(¹¹B) values across studies?

Methodological Answer: Observed δ(¹¹B) variations (e.g., δ 21.4 ppm vs. δ 27.7 ppm) arise from:

- Solvent effects : CDCl₃ vs. toluene-d₈ shifts δ(¹¹B) by up to 3 ppm .

- Dynamic equilibria : Rapid exchange between monomeric and dimeric species in solution broadens signals.

Resolution strategies : - Low-temperature NMR : At –40°C, equilibria are "frozen," revealing distinct species (e.g., δ 21.4 ppm for monomeric form) .

- DFT calculations : Predict chemical shifts for proposed intermediates, aligning with experimental data .

Experimental Design for Mechanistic Studies

Q6. Designing a kinetic study to probe the mechanism of borazine formation using this compound

Methodological Answer:

Step 1. Reaction monitoring :

- In situ ¹¹B NMR : Track δ(¹¹B) shifts at 30.1 ppm (reactant) → 24.6 ppm (product) every 10 minutes .

- GC-MS : Quantify intermediates like trichloroborazine (retention time: 8.2 min) .

Step 2. Variable control : - Temperature gradient : Compare rates at 25°C vs. 60°C to calculate activation energy (Eₐ).

- Isotopic labeling : Use ¹⁵N-labeled diisopropylamine to trace N–B bond formation via ¹H-¹⁵N HSQC .

Computational Modeling Integration

Q7. Combining DFT calculations with experimental data to elucidate the catalytic cycle of this compound in hydrogen storage systems

Methodological Answer:

- Model construction : Optimize geometries of [(CH₃)₂CH]₂NBCl₂ and ammonia borane adducts using B3LYP/6-31G(d).

- Transition state analysis : Identify key intermediates (e.g., B–H–B bridges) with imaginary frequencies (~300 cm⁻¹) .

- Experimental validation : Compare calculated ΔG‡ (15–20 kcal/mol) with kinetic data from Arrhenius plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.